![molecular formula C17H19Cl2N B143865 (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride CAS No. 79559-98-1](/img/structure/B143865.png)
(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, also known as (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, is a useful research compound. Its molecular formula is C17H19Cl2N and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Process Development
Research efforts have led to the development of stereoselective processes for the synthesis of related tetrahydronaphthalen-amine derivatives, highlighting their importance as synthetic intermediates. A study by Han et al. (2007) described a large-scale, stereoselective process yielding a similar compound with high chemical and stereochemical purity, demonstrating the compound's relevance in organic synthesis and pharmaceutical manufacturing Han et al., 2007.
Pharmaceutical Applications
Vukics et al. (2002) detailed an improved industrial synthesis of sertraline hydrochloride, an antidepressant, starting from a similar tetrahydronaphthalene derivative, underscoring the utility of such compounds in the synthesis of clinically significant pharmaceuticals Vukics et al., 2002.
Derivatization and Identification
Nycz et al. (2016) focused on the identification and derivatization of selected cathinones, including a compound structurally related to the one . This study illustrates the compound's role in forensic science, particularly in the analysis and identification of psychoactive substances Nycz et al., 2016.
Molecular Structure and Oxidation Reactions
Research on the oxidation reactions of azines has also shed light on derivatives of tetrahydronaphthalen-amine compounds. Malkova et al. (2014) explored the synthesis and molecular structure of related compounds, contributing to a deeper understanding of their chemical properties and reactions Malkova et al., 2014.
Chiral Auxiliary and Asymmetric Synthesis
Orsini et al. (2005) introduced a chiral auxiliary based on a tetrahydronaphthalene analogue for use in asymmetric Reformatsky reactions, highlighting the compound's significance in the development of enantioselective synthetic methodologies Orsini et al., 2005.
properties
IUPAC Name |
(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTILPEMKUQBCMU-RVXRQPKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712362 |
Source
|
Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
CAS RN |
79646-00-7 |
Source
|
Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.